N,N-bis(2-chloroethyl)propanamide
Description
Properties
Molecular Formula |
C7H13Cl2NO |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C7H13Cl2NO/c1-2-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 |
InChI Key |
XXUDVJKECOCFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-chloroethyl)propanamide can be synthesized through the reaction of propanamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
Propanamide+2(2-chloroethylamine hydrochloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of N,N-bis(2-hydroxyethyl)propanamide or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its alkylating properties and potential use in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)propanamide involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process can induce cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes critical differences between N,N-bis(2-chloroethyl)propanamide and structurally related nitrogen mustards:
Key Comparative Findings
Reactivity and Selectivity
- This compound vs. HN2 : The propanamide backbone in the former reduces systemic toxicity compared to HN2, a smaller, more reactive compound with indiscriminate alkylation . HN2’s methylamine group lacks targeting moieties, leading to broader cytotoxicity.
- MP-MUS: Incorporation of a tetrahydropyridinyl group enhances selectivity for monoamine oxidase B (MAOB), enabling targeted delivery to glioblastoma cells while sparing healthy neurons .
Electron Density and Metal Interactions
- N,N-Bis(2-chloroethyl)aniline : In rhodium complexes, the N-atom’s electron density (δ = 3.96 ppm in Ru vs. 4.01 ppm in Fe complexes) influences alkylation efficiency. The propanamide analogue’s lack of aromaticity may reduce DNA intercalation but improve metabolic stability .
Metabolism and Prodrug Design
- N,N-Bis(2-chloroethyl)phosphorodiamidic acid : Unlike propanamide derivatives, this cyclophosphamide metabolite requires hepatic activation via cytochrome P450 enzymes, prolonging its therapeutic window .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-bis(2-chloroethyl)propanamide, and how is structural purity validated?
- Methodological Answer : The compound can be synthesized via suspension polymerization using methyl acrylate and divinylbenzene as co-polymer/cross-linker agents, followed by functionalization with chloroethyl groups. Structural validation requires ¹H NMR to confirm chloroethyl substituents (δ ~3.6–4.0 ppm for CH₂Cl groups) and LC-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~213.06 for C₆H₁₀Cl₂N₂O₂). Purity is assessed via LC–MS retention time alignment with synthetic standards .
Q. How are spectroscopic techniques applied to characterize this compound and its derivatives?
- Methodological Answer : ¹H NMR and LC-MS are critical for structural confirmation. For example, chloroethyl groups exhibit distinct triplet signals in ¹H NMR (δ ~3.6–4.0 ppm), while LC-MS (ESI) provides molecular ion peaks and fragmentation patterns. Comparative analysis with synthesized analogs (e.g., bis(2-chloroethyl)acrylamide derivatives) helps resolve overlapping signals .
Q. What safety protocols are essential for handling chloroethyl-substituted compounds in laboratory settings?
- Methodological Answer : Due to alkylating potential (similar to nitrogen mustards), strict PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Storage in airtight containers under inert gas (N₂/Ar) prevents degradation. Regulatory compliance (e.g., OSHA standards) requires recordkeeping for exposure incidents and waste disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates vibrational spectra (e.g., C-Cl stretching at ~600–700 cm⁻¹). Hirshfeld surface analysis identifies intermolecular interactions, while Molecular Electrostatic Potential (MEP) maps predict nucleophilic/electrophilic sites. These methods are validated against experimental IR/Raman data .
Q. What catalytic applications exist for chloroethyl-functionalized polymers derived from this compound?
- Methodological Answer : The compound serves as a precursor for porous organic polymers (POPs) functionalized with phosphine groups. These POPs immobilize Rh(I) catalysts for alkene hydrogenation, achieving >95% conversion under mild conditions (25°C, 1 atm H₂). Catalyst recyclability (>5 cycles) is tested via ICP-MS to quantify Rh leaching .
Q. How does the alkylation mechanism of this compound compare to nitrogen mustards (e.g., HN1)?
- Methodological Answer : The compound’s β-chloroethyl groups undergo nucleophilic substitution, forming aziridinium intermediates that alkylate DNA (e.g., guanine N7 positions). Kinetic studies (UV-Vis, HPLC) compare its reactivity with HN1, which has a tertiary amine backbone. Computational docking (AutoDock Vina) models DNA adduct formation efficiency .
Q. What strategies stabilize this compound against hydrolysis in aqueous environments?
- Methodological Answer : Buffering at pH 6–7 reduces hydrolysis rates. Derivatization with thioamide groups (via Na-mediated substitution of chloroethyl with thiols) enhances stability. Accelerated degradation studies (40°C, 75% humidity) monitor hydrolysis products via LC-MS .
Q. How does structural modification (e.g., oxamide vs. propanamide backbones) influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
